molecular formula C11H15N B13683841 1-(2-Methylbenzyl)azetidine

1-(2-Methylbenzyl)azetidine

Cat. No.: B13683841
M. Wt: 161.24 g/mol
InChI Key: GLHFSARFPWQSDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylbenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves the regioselective C-2 cleavage of azetidine followed by intramolecular ring closure .

Industrial Production Methods: Industrial production of azetidines often involves large-scale cycloaddition reactions. The use of metal catalysts, such as copper, can enhance the efficiency of these reactions . Additionally, photochemical methods have been explored for the synthesis of azetidines on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbenzyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)azetidine involves its interaction with various molecular targets. The ring strain in azetidines makes them highly reactive, allowing them to participate in ring-opening reactions and form covalent bonds with biological targets. This reactivity is harnessed in medicinal chemistry to develop drugs that can interact with specific enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylbenzyl)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a versatile compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]azetidine

InChI

InChI=1S/C11H15N/c1-10-5-2-3-6-11(10)9-12-7-4-8-12/h2-3,5-6H,4,7-9H2,1H3

InChI Key

GLHFSARFPWQSDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.